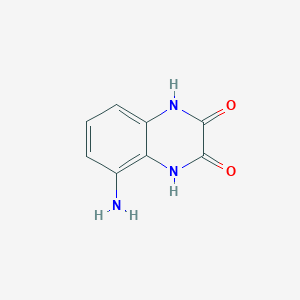

5-アミノ-1,4-ジヒドロキノキサリン-2,3-ジオン

説明

5-Amino-1,4-dihydroquinoxaline-2,3-dione (AQD) is an important organic compound that has been studied extensively in the scientific community. It is a heterocyclic compound that is composed of three nitrogen atoms and two oxygen atoms, and is widely used in pharmaceutical and agricultural research. AQD has been used as a building block in the synthesis of a variety of organic compounds, and has been studied for its potential applications in the medical, agricultural, and industrial fields.

科学的研究の応用

D-アミノ酸オキシダーゼ (DAAO) 阻害

5-アミノ-1,4-ジヒドロキノキサリン-2,3-ジオン誘導体は、DAAO 阻害剤としての可能性について研究されています。DAAO は、シナプス神経伝達の重要な調節因子である D-アミノ酸を分解する酵素です。 DAAO 阻害剤は、NMDA 受容体の内因性コアゴニストである D-セリンのレベルを高めることができ、シナプスの可塑性、学習、および記憶に重要な役割を果たします . これらの阻害剤は、統合失調症や神経障害性疼痛などの疾患の治療に有望視されています .

神経保護活性

5-アミノ-1,4-ジヒドロキノキサリン-2,3-ジオンを含むキノキサリン-2,3-ジオン誘導体は、神経保護活性を示すことが報告されています。 これらは、神経変性疾患のモデルで有効であり、多発性硬化症などの状態における脱髄の保護に潜在的な効果を示しています . 神経保護作用は、興奮毒性に関連する特定のグルタミン酸受容体に対する拮抗作用によるものと考えられています .

鎮痛効果

研究によると、キノキサリン-2,3-ジオン誘導体は鎮痛効果を持つ可能性があります。これらは、実験モデルにおいて、強直性疼痛、神経障害性疼痛、骨癌疼痛など、さまざまな種類の疼痛を軽減するために使用されてきました。 そのメカニズムは、疼痛の病態生理に関与する脊髄水素過酸化物の阻害に関連している可能性があります .

化学合成と創薬

最後に、5-アミノ-1,4-ジヒドロキノキサリン-2,3-ジオンは、化学合成と創薬において価値があります。 その構造は、さまざまなファーマコフォアの開発のための足場として役立ち、生物活性を高めたり、新しい治療特性を持つ化合物を生成するために修飾することができます .

作用機序

Target of Action

The primary target of 5-Amino-1,4-dihydroquinoxaline-2,3-dione is d-amino acid oxidase (DAAO) . DAAO is an enzyme that catalyzes the oxidation of d-amino acids into their corresponding α-keto acids, with the simultaneous release of hydrogen peroxide and ammonia .

Mode of Action

5-Amino-1,4-dihydroquinoxaline-2,3-dione acts as an inhibitor of DAAO . It binds to DAAO, preventing the enzyme from catalyzing the oxidation of d-amino acids . This results in an increase in the concentration of d-amino acids, particularly d-serine, which is a co-agonist of the NMDA receptor .

Biochemical Pathways

The inhibition of DAAO by 5-Amino-1,4-dihydroquinoxaline-2,3-dione affects the NMDA receptor pathway . The NMDA receptor is a type of glutamate receptor that plays a key role in synaptic plasticity and memory function . By increasing the concentration of d-serine, a co-agonist of the NMDA receptor, 5-Amino-1,4-dihydroquinoxaline-2,3-dione enhances the activation of the NMDA receptor .

Pharmacokinetics

The compound’s inhibitory activity against daao has been demonstrated in vitro, with ic50 values ranging from 06 to 15 μM .

Result of Action

The inhibition of DAAO by 5-Amino-1,4-dihydroquinoxaline-2,3-dione leads to an increase in the concentration of d-serine, enhancing the activation of the NMDA receptor . This can result in improved cognitive function and a reduction in the symptoms of disorders associated with NMDA receptor dysfunction, such as schizophrenia .

Action Environment

The action of 5-Amino-1,4-dihydroquinoxaline-2,3-dione is likely to be influenced by various environmental factors, although specific studies on this topic are lacking. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability, efficacy, and interaction with its target .

生化学分析

Biochemical Properties

5-Amino-1,4-dihydroquinoxaline-2,3-dione plays a significant role in biochemical reactions, particularly as an inhibitor of d-amino acid oxidase (DAAO). DAAO is an enzyme that catalyzes the oxidative deamination of d-amino acids, producing hydrogen peroxide and the corresponding imino acid. The inhibition of DAAO by 5-Amino-1,4-dihydroquinoxaline-2,3-dione has been shown to have therapeutic potential for nervous system-associated diseases . The compound interacts with DAAO through hydrogen bonding and π-π stacking interactions with the flavin ring of flavin adenine dinucleotide (FAD) .

Cellular Effects

5-Amino-1,4-dihydroquinoxaline-2,3-dione has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting DAAO activity. This inhibition leads to an increase in the levels of d-serine, a co-agonist of the NMDA receptor, which plays a crucial role in synaptic plasticity and neurotransmission . The compound’s impact on cellular metabolism includes alterations in the production of hydrogen peroxide, which can affect oxidative stress and cellular homeostasis .

Molecular Mechanism

The molecular mechanism of 5-Amino-1,4-dihydroquinoxaline-2,3-dione involves its binding interactions with DAAO. The compound forms hydrogen bonds with the Arg283 residue and engages in π-π stacking interactions with the flavin ring of FAD . These interactions inhibit the enzyme’s activity, leading to an accumulation of d-serine and a subsequent modulation of NMDA receptor function . Additionally, the inhibition of DAAO by 5-Amino-1,4-dihydroquinoxaline-2,3-dione can reduce the production of hydrogen peroxide, thereby influencing cellular redox states .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-1,4-dihydroquinoxaline-2,3-dione have been studied over various time periods. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that 5-Amino-1,4-dihydroquinoxaline-2,3-dione remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound has been associated with sustained inhibition of DAAO activity and consistent modulation of NMDA receptor function .

Dosage Effects in Animal Models

The effects of 5-Amino-1,4-dihydroquinoxaline-2,3-dione vary with different dosages in animal models. At lower doses, the compound effectively inhibits DAAO activity without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential risks .

Metabolic Pathways

5-Amino-1,4-dihydroquinoxaline-2,3-dione is involved in metabolic pathways related to the metabolism of d-amino acids. The compound interacts with DAAO, inhibiting its activity and leading to an accumulation of d-serine . This interaction affects the metabolic flux of d-amino acids and can influence the levels of various metabolites involved in neurotransmission and cellular signaling .

Transport and Distribution

The transport and distribution of 5-Amino-1,4-dihydroquinoxaline-2,3-dione within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s interactions with these transporters and proteins can affect its localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects .

Subcellular Localization

5-Amino-1,4-dihydroquinoxaline-2,3-dione is localized in various subcellular compartments, including the cytoplasm and mitochondria . The compound’s activity and function can be influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . The precise localization of 5-Amino-1,4-dihydroquinoxaline-2,3-dione is essential for understanding its mechanism of action and optimizing its therapeutic applications .

特性

IUPAC Name |

5-amino-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-4-2-1-3-5-6(4)11-8(13)7(12)10-5/h1-3H,9H2,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWASPYQGRASFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=O)C(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344982 | |

| Record name | 5-amino-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76097-87-5 | |

| Record name | 5-amino-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine](/img/structure/B1330694.png)